![molecular formula C19H18N4OS2 B2765392 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 862976-99-6](/img/structure/B2765392.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole, also known as BZP-MT, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential therapeutic properties.
Scientific Research Applications
5-HT(1A) Receptor Occupancy and Novel Drug Development
The study by Rabiner et al. (2002) focuses on the 5-HT(1A) receptors, which are implicated in anxiety and depression. The research demonstrates that high occupancy of the human brain 5-HT(1A) receptor can be achieved with minimal acute side effects, indicating potential applications in the treatment of anxiety and mood disorders through novel drug development (Rabiner et al., 2002).
Orexin Receptor Antagonism for Insomnia Treatment
Renzulli et al. (2011) detail the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for treating insomnia. The study highlights the importance of understanding drug metabolism and excretion in developing effective treatments for sleep disorders (Renzulli et al., 2011).
Antipsychotic Potential and Prepulse Inhibition
Lombardo et al. (2009) explore the antipsychotic potential of ST2472 in prepulse inhibition (PPI) tests, highlighting its significance in evaluating novel antipsychotic drugs. This research adds to the understanding of how new compounds can be assessed for their therapeutic value in psychiatric conditions (Lombardo et al., 2009).
Anxiolytic-like Effects Through Benzodiazepine and Nicotinic Pathways
Brito et al. (2017) study a new compound, demonstrating anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity. This research provides insights into the design and synthesis of compounds with potential anxiolytic applications (Brito et al., 2017).
Sigma Receptor Scintigraphy in Breast Cancer
Caveliers et al. (2002) investigate the use of P-(123)I-MBA for visualizing primary breast tumors, emphasizing the role of sigma receptors in cancer cell overexpression. This study suggests new diagnostic avenues for identifying and understanding breast cancer (Caveliers et al., 2002).
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and modulate their activity . This could lead to changes in the levels of these neurotransmitters in the brain, thereby affecting various physiological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it might impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, sleep, and appetite.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which provides a guideline for the likelihood of a compound to become an orally active drug in humans .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it might lead to changes in the levels of dopamine and serotonin in the brain, potentially affecting mood, sleep, and appetite .
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-24-14-6-4-8-16-17(14)21-19(26-16)23-11-9-22(10-12-23)18-20-13-5-2-3-7-15(13)25-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIKGMMXQXBQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.